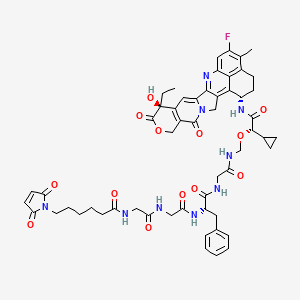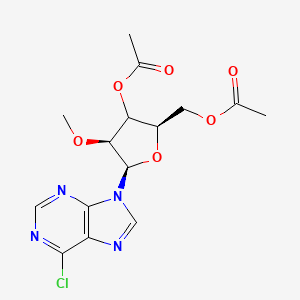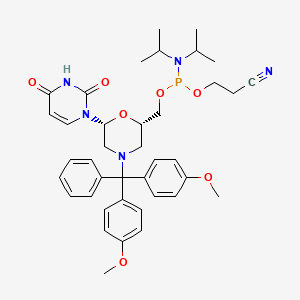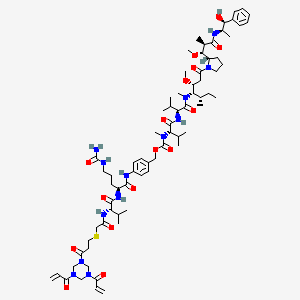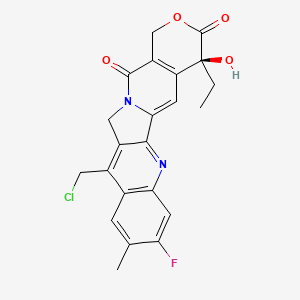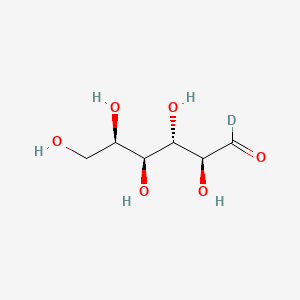
FtsZ-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FtsZ-IN-5 is a small molecule inhibitor targeting the bacterial cell division protein FtsZ. FtsZ is a tubulin homolog that plays a crucial role in bacterial cytokinesis by forming a contractile ring at the future site of cell division. Inhibiting FtsZ disrupts bacterial cell division, making this compound a promising candidate for antibacterial drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FtsZ-IN-5 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the construction of a triazole ring, which is a common feature in many FtsZ inhibitors.
Functionalization: Introduction of various functional groups to enhance binding affinity and specificity towards FtsZ.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment and large-scale purification methods such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
FtsZ-IN-5 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule, often to increase its reactivity or modify its pharmacokinetic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the molecule.
Substitution: Replacement of one functional group with another to enhance binding affinity or specificity.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further tested for their biological activity and pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
FtsZ-IN-5 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FtsZ inhibitors.
Biology: Employed in studies to understand the role of FtsZ in bacterial cell division and its potential as a target for antibacterial therapy.
Medicine: Investigated as a potential antibacterial agent to combat drug-resistant bacterial infections.
Industry: Potentially used in the development of new antibacterial drugs and in the study of bacterial cell division mechanisms .
Wirkmechanismus
FtsZ-IN-5 exerts its effects by binding to the FtsZ protein, inhibiting its polymerization and GTPase activity. This prevents the formation of the contractile ring necessary for bacterial cell division, leading to cell elongation and eventual lysis. The molecular targets include key residues in the GTP-binding site of FtsZ, and the pathways involved are those related to bacterial cytokinesis .
Vergleich Mit ähnlichen Verbindungen
FtsZ-IN-5 can be compared with other FtsZ inhibitors such as PC190723 and ZI1. While all these compounds target the same protein, this compound may have unique structural features that enhance its binding affinity and specificity. For example, the presence of a triazole ring and specific functional groups can differentiate this compound from other inhibitors .
List of Similar Compounds
- PC190723
- ZI1
- C109
- Paroxetine (repurposed as an FtsZ inhibitor)
- Nebivolol (repurposed as an FtsZ inhibitor)
Eigenschaften
Molekularformel |
C26H18BrN3O2 |
|---|---|
Molekulargewicht |
484.3 g/mol |
IUPAC-Name |
N-(3-methylphenyl)-20-oxo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaene-7-carboxamide;bromide |
InChI |
InChI=1S/C26H17N3O2.BrH/c1-15-5-4-6-17(13-15)27-26(31)16-9-10-21-20(14-16)18-11-12-29-22-8-3-2-7-19(22)25(30)24(29)23(18)28-21;/h2-14H,1H3,(H,27,31);1H |
InChI-Schlüssel |
AMIJZCLAKVMPBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)NC4=C3C=C[N+]5=C4C(=O)C6=CC=CC=C65.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


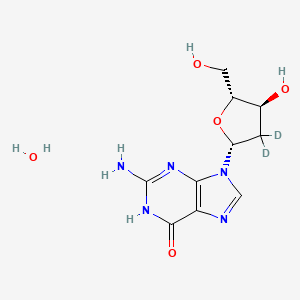
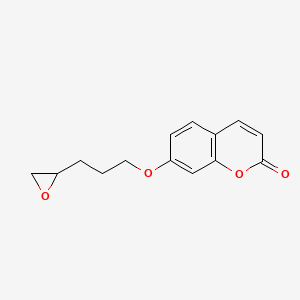
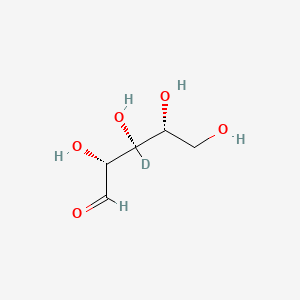
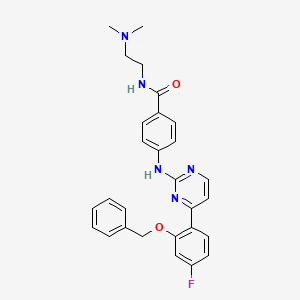
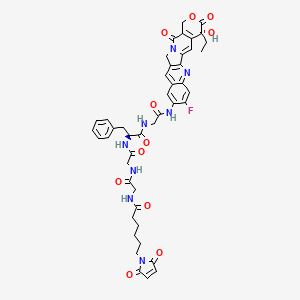
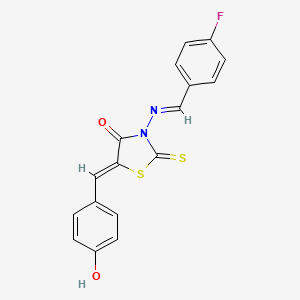
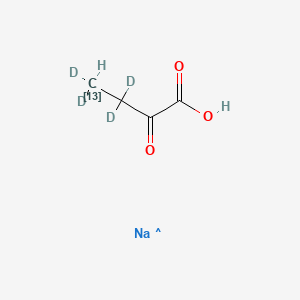
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
